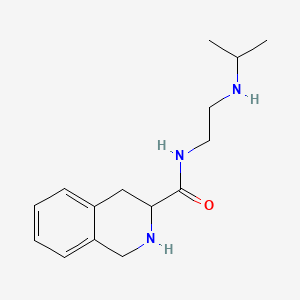

1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide

Description

The compound 1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide is a tetrahydroisoquinoline derivative characterized by a carboxamide group at position 3 and a substituted ethylamine side chain. Tetrahydroisoquinoline carboxamides are widely studied for their roles as intermediates in drug synthesis, chiral ligands, and bioactive molecules .

Properties

CAS No. |

32421-51-5 |

|---|---|

Molecular Formula |

C15H23N3O |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-[2-(propan-2-ylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

InChI |

InChI=1S/C15H23N3O/c1-11(2)16-7-8-17-15(19)14-9-12-5-3-4-6-13(12)10-18-14/h3-6,11,14,16,18H,7-10H2,1-2H3,(H,17,19) |

InChI Key |

HLWSVWOWXFBYNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCNC(=O)C1CC2=CC=CC=C2CN1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2,3,4-tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide typically involves:

- Construction of the tetrahydroisoquinoline core.

- Introduction of the carboxamide group at the 3-position.

- Attachment of the N-(2-(isopropylamino)ethyl) side chain.

These steps are often achieved through multi-step organic synthesis involving cyclization, functional group transformations, and amide bond formation.

Cyclization to Form the Tetrahydroisoquinoline Core

The Pictet-Spengler condensation is a fundamental reaction used to synthesize the tetrahydroisoquinoline ring system. According to Kang et al. (2008), cyclization of N-sulfonyl-β-phenethylamines with ethyl methylthioacetate using phenyliodine(III) bis(trifluoroacetate) (PIFA) yields ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates in moderate to good yields. This method is advantageous because it can proceed even with deactivated sulfonamides and avoids harsh conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | N-sulfonyl-β-phenethylamine + ethyl methylthioacetate + PIFA, reflux in 1,2-dichloroethane | Formation of tetrahydroisoquinoline carboxylate |

Introduction of the Carboxamide Group

A critical step involves converting the tetrahydroisoquinoline intermediate to the corresponding carboxamide derivative. A patented method describes the reaction of tetrahydroisoquinoline salts with cyanamide in aqueous alcoholic media to form 1,2,3,4-tetrahydroisoquinoline-2-carboxamidines, which are closely related intermediates to carboxamides. The reaction conditions include:

- Use of aqueous cyanamide solution at pH 8.0-8.1.

- Heating at reflux temperature (~72-73 °C) for several hours.

- Isolation of the carboxamidine salt by crystallization.

This method is cost-effective due to the inexpensive nature of aqueous cyanamide and provides high yields (up to 96% crude yield).

| Parameter | Condition/Value |

|---|---|

| Cyanamide form | 50% aqueous solution, pH adjusted to 8.0-8.1 |

| Temperature | Reflux at 72-73 °C |

| Reaction time | 1-10 hours |

| Solvent system | Aqueous lower alkanol (methanol preferred) |

| Yield | Up to 96% crude yield |

Attachment of the N-(2-(Isopropylamino)ethyl) Side Chain

Summary Table of Preparation Methods

Research Discoveries and Observations

- The use of aqueous cyanamide in the presence of lower alkanols (methanol preferred) and controlled pH provides a commercially attractive and cost-effective route to carboxamidine intermediates, which are precursors to the desired carboxamide derivatives.

- Modified Pictet-Spengler cyclizations using hypervalent iodine reagents (PIFA) enable the synthesis of tetrahydroisoquinoline carboxylates even from deactivated substrates, expanding the scope of accessible derivatives.

- Protection strategies such as benzyl protection of amino groups and use of bis(methoxy)methyl ether for cyclization avoid hazardous reagents and are suitable for scale-up, addressing industrial synthesis concerns.

- The introduction of the isopropylaminoethyl side chain is efficiently achieved by amination reactions under mild conditions, with control over reaction parameters to optimize yield and purity.

- Structure-activity relationship studies indicate that these synthetic modifications influence biological activity, such as kinase inhibition and hypotensive effects, underscoring the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or alcohol derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and anticancer agent.

Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(ISOPROPYLAMINO)ETHYL]-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural and functional attributes of the target compound with its analogs:

Physicochemical and Pharmacological Insights

- Hydrogen Bonding and Crystallinity : The benzyl-substituted analog (CAS 54329-49-6) and (S)-N-Benzyl derivative exhibit strong intermolecular hydrogen bonding (N–H⋯O), enhancing crystallinity and stability . This contrasts with the cyclopropyl-substituted analog (CAS 871130-68-6), where steric effects may reduce hydrogen-bonding capacity .

- Chirality and Bioactivity : The (3S)-configured cyclopropyl analog highlights the importance of stereochemistry in receptor binding, a feature shared with the target compound if it retains a chiral center .

- Metabolic Stability : Ethyl-substituted analogs (e.g., CAS 742668-24-2) may exhibit improved metabolic stability compared to bulkier substituents (e.g., benzyl groups) due to reduced steric hindrance .

Biological Activity

1,2,3,4-Tetrahydro-N-(2-(isopropylamino)ethyl)-3-isoquinolinecarboxamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its neuroprotective properties, anti-tussive effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular structure includes a tetrahydroisoquinoline core with an isopropylamino ethyl side chain and a carboxamide functional group.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Neuroprotective Effects

Research indicates that certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, suggest its effectiveness in protecting against glutamate-induced neurotoxicity. This protection is attributed to its ability to inhibit excitotoxicity mediated by NMDA receptors and reduce oxidative stress through free radical scavenging mechanisms .

Anti-Tussive Activity

Tetrahydroisoquinoline derivatives have been noted for their anti-tussive properties. A patent describes new tetrahydroisoquinoline derivatives with significant anti-tussive activity. This suggests that compounds like this compound may also possess similar effects .

Potential Therapeutic Applications

The unique pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases and respiratory conditions. The neuroprotective effects could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its anti-tussive properties may provide therapeutic benefits in managing chronic cough and other respiratory ailments.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with tetrahydroisoquinoline derivatives:

- Neuroprotection in Cell Cultures : In vitro studies demonstrated that 1MeTIQ significantly reduced cell death in primary neuronal cultures exposed to glutamate toxicity. This effect was linked to the inhibition of caspase-3 activity and reduced lactate dehydrogenase release .

- Animal Models : In vivo experiments using rat models have shown that related compounds prevent kainate-induced excitotoxicity by modulating glutamate release from cortical neurons . These findings underscore the potential of tetrahydroisoquinoline derivatives in neuroprotection.

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.